Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex heterocyclic compound featuring:
- A piperazine core substituted with an ethyl carboxylate group.
- A sulfonyl-linked phenyl ring connected to the piperazine.
- A tetrahydrothieno[2,3-c]pyridine moiety with a carbamoyl group at position 3 and a methyl group at position 4.
Properties
IUPAC Name |
ethyl 4-[4-[(3-carbamoyl-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O6S2/c1-3-34-23(31)27-10-12-28(13-11-27)36(32,33)16-6-4-15(5-7-16)21(30)25-22-19(20(24)29)17-8-9-26(2)14-18(17)35-22/h4-7H,3,8-14H2,1-2H3,(H2,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDRJMWJTCGCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperazine Ring : A six-membered ring that contributes to the compound's basicity and interaction with biological targets.
- Thieno[2,3-c]pyridine Moiety : Known for its role in various biological activities, including anticancer effects.
- Carbamoyl and Sulfonyl Groups : These functional groups enhance solubility and bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : Compounds with similar structures have been reported to act as topoisomerase inhibitors. They interfere with DNA replication and transcription processes, leading to apoptosis in cancer cells. The presence of the thieno[2,3-c]pyridine moiety is particularly significant due to its ability to intercalate into DNA and disrupt its function .
-
Case Studies :
- A study demonstrated that derivatives of thieno[2,3-c]pyridine exhibited strong cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range .
- Another investigation found that similar compounds induced apoptosis through the intrinsic pathway by activating caspases in K562 leukemia cells .
Other Pharmacological Activities
The compound may also exhibit additional biological activities:
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests a potential use in treating inflammatory diseases .
- Neuroprotective Effects : Certain thieno[2,3-c]pyridine derivatives have been studied for their neuroprotective properties against neurodegenerative diseases due to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation pathways.
Case Study:
In a study published in a peer-reviewed journal, derivatives of this compound were tested on various cancer cell lines. The results showed a dose-dependent inhibition of cell viability, suggesting that these compounds could be further developed as anticancer agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico molecular docking studies suggest that it may act as a potent inhibitor of enzymes involved in inflammatory pathways such as lipoxygenase and cyclooxygenase.
Research Findings:
A recent study evaluated the anti-inflammatory activity of related compounds using animal models. The results indicated a significant reduction in inflammatory markers following treatment with these compounds, highlighting their potential use in treating inflammatory diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of key intermediates through nucleophilic substitutions and condensation reactions.
Table 1: Synthetic Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | Piperazine derivatives |
| 2 | Condensation | Carbamoylating agents |
| 3 | Sulfonation | Sulfonic acids |
| 4 | Esterification | Ethanol and acid chlorides |
Characterization Techniques
Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These techniques confirm the structure and purity of the compound.
Toxicological Studies
Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies have indicated a favorable safety margin; however, comprehensive toxicity studies are necessary to establish its suitability for clinical applications.
Findings:
In animal models, doses up to certain thresholds did not result in significant adverse effects. Further investigations are needed to explore long-term effects and potential interactions with other pharmaceuticals .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
- Lipophilicity : The target compound’s estimated XLogP3 (~3.2) aligns with analogs like CAS 533869-04-4 (XLogP3 = 3.1), suggesting moderate membrane permeability. Fluorinated derivatives (e.g., ) may exhibit enhanced metabolic stability due to reduced oxidative metabolism .
- Hydrogen-Bonding : The target compound and CAS 533869-04-4 both have 8 hydrogen-bond acceptors, which could enhance solubility and target binding compared to simpler analogs like ’s compound (5 acceptors).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
